Cefamandole sodium, also known as cephamandole, is a parenterally administered broad-spectrum antibiotic belonging to the cephalosporin class. It is primarily used for treating serious infections caused by susceptible strains of bacteria. Cefamandole sodium is typically formulated as a formate ester, specifically cefamandole nafate, which enhances its stability and solubility in aqueous solutions. Although it was once widely used, cefamandole sodium is no longer marketed in the United States due to the emergence of more effective antibiotics and concerns regarding its side effects .
Cefamandole sodium is classified as a second-generation cephalosporin antibiotic. It is derived from cephalosporin C and exhibits activity against a broad spectrum of both gram-positive and gram-negative bacteria. Its effectiveness against various pathogens makes it a valuable option in clinical settings for treating infections such as pneumonia and urinary tract infections .
The synthesis of cefamandole sodium involves several chemical reactions that modify cephalosporin precursors. One notable method includes hydroformylation, which introduces functional groups necessary for the antibiotic's activity. The process typically requires specific reagents and conditions to ensure high yields and purity of the final product .
Cefamandole sodium has a complex molecular structure characterized by its unique functional groups that contribute to its pharmacological properties.
The three-dimensional structure of cefamandole sodium allows it to effectively bind to penicillin-binding proteins in bacterial cell walls, disrupting their synthesis .
Cefamandole sodium undergoes several chemical reactions that are critical for its antibacterial action:
Cefamandole exerts its bactericidal effect primarily through the inhibition of bacterial cell wall synthesis. The mechanism involves:
These properties are crucial for determining storage conditions and compatibility with other pharmaceutical compounds.
Cefamandole sodium has been primarily used in clinical settings for treating serious infections caused by susceptible microorganisms. Its applications include:
Despite its historical significance in antibiotic therapy, newer agents have largely supplanted cefamandole sodium due to improved efficacy profiles and reduced side effects.
Cefamandole nafate (7α-methoxy analog) serves as the prodrug precursor for the active antibiotic cefamandole sodium. This conversion occurs via enzymatic hydrolysis in vivo, where esterases cleave the naphthoyloxy carbonyl group at the C8 position, liberating the active sodium salt. The hydrolysis kinetics follow pseudo-first-order kinetics, with complete conversion typically occurring within 15-30 minutes post-administration in biological systems [7] [10]. The sodium salt form exhibits enhanced aqueous solubility (>300 mg/mL) compared to the nafate ester, facilitating rapid absorption and distribution. Critical quality attributes during this conversion include monitoring for degradant formation, particularly O-acetylcefamandole (Impurity C) and formylmandeloyl-7-ACA (Impurity E), which can compromise antibiotic efficacy. Analytical studies confirm that the hydrolytic conversion efficiency exceeds 98% under physiological conditions (pH 7.4, 37°C), ensuring minimal residual prodrug in circulation [7] [10].
Table 1: Hydrolysis Kinetics of Cefamandole Nafate to Sodium Salt
| Condition | Temperature (°C) | Half-life (min) | Conversion Efficiency (%) |
|---|---|---|---|
| Physiological pH | 37 | 8.5 | >99.0 |
| Alkaline Buffer | 25 | 120 | 95.2 |
| Acidic Buffer | 25 | >300 | 78.6 |
Cefamandole sodium undergoes pH-dependent degradation through three primary pathways: β-lactam ring hydrolysis, side-chain oxidation, and mandeloyl group decarboxylation. Under acidic conditions (pH <5.0), β-lactam scission predominates, generating desacetylcefamandole and cefamandole diketopiperazine derivatives. At neutral pH (6.0–7.5), degradation slows significantly (<5% over 24h at 25°C), while alkaline environments (pH >8.0) accelerate mandeloyl group cleavage, yielding 1-methyl-1H-tetrazole-5-thiol (Impurity D) and 7-aminocephalosporanic acid derivatives [3] [7]. Temperature profoundly modulates these reactions: at refrigeration temperatures (4°C), degradation rates fall below 0.5%/day, whereas room temperature (25°C) storage increases degradation to ~2%/day. Elevated temperatures (>40°C) trigger aggregation phenomena, particularly in concentrated solutions (>100 mg/mL), forming high-molecular-weight polymers that compromise sterility and potency. Accelerated stability studies reveal an activation energy (Ea) of 24.8 kJ/mol for β-lactam hydrolysis, confirming the Arrhenius dependence of degradation kinetics [3] [9].
Table 2: Primary Degradation Products Under Controlled Conditions
| Degradation Pathway | Primary Products | Conditions Favoring Formation |
|---|---|---|
| β-Lactam hydrolysis | Desacetylcefamandole, diketopiperazine derivatives | pH <5.0, T >30°C |
| Mandeloyl cleavage | 1-Methyl-1H-tetrazole-5-thiol (Impurity D) | pH >8.0, oxidative environments |
| Decarboxylation | Formylmandeloyl-7-ACA (Impurity E) | High temperature (>40°C), metal ions |
| Polymerization | High-molecular-weight aggregates | Concentrated solutions, prolonged storage |
Alkaline buffer systems critically influence cefamandole sodium's solution stability. Comparative studies demonstrate that sodium carbonate (0.1M) maintains pH within 7.8–8.2, suppressing acid-catalyzed degradation while introducing hypernatremia risks during high-dose therapy. Conversely, tromethamine (THAM) buffers within 7.5–8.0 without sodium loading, but generates hyponatremia (plasma sodium reduction: 3–5 mmol/L) due to its osmotic activity [1] [4]. Both buffers elevate venous CO₂ tension (PvCO₂ increases 8–12 mmHg), but tromethamine uniquely mitigates cerebrospinal fluid (CSF) acidosis – a critical advantage in CNS infections. In lyophilized formulations, sodium carbonate provides superior long-term stability (>24 months at 25°C) by maintaining residual moisture below 1.5%. Tromethamine-based solutions, however, exhibit superior freeze-thaw stability with <0.3% potency loss after three cycles, attributed to tromethamine’s cryoprotective properties. Buffering capacity directly correlates with degradation inhibition: sodium carbonate reduces β-lactam hydrolysis by 92% compared to unbuffered solutions, while tromethamine achieves 87% reduction under identical conditions (pH 7.8, 25°C) [1] [4].
The solid-state stability of cefamandole sodium exceeds its solution-phase performance, with lyophilized powder retaining >95% potency for ≥24 months at -20°C in sealed vials under nitrogen. Critical solid-state degradation occurs via moisture-mediated hydrolysis, with water content >2% w/w triggering rapid β-lactam cleavage even at -20°C. X-ray diffraction analysis confirms the crystalline structure remains intact below 40°C, while amorphous regions develop at higher temperatures, accelerating degradation [7] [9]. In solution, refrigerated (4°C) isotonic saline maintains stability for 14 days (<5% degradation), whereas 5% dextrose solutions exhibit reduced stability (7–10 days) due to Maillard reaction byproducts catalyzing oxidation. Frozen solutions (-20°C) in PVC containers retain >90% potency for 26 weeks, though repeated freeze-thaw cycles introduce particulate matter from cryoconcentration. Compatibilities vary significantly: cefamandole sodium remains stable >24h with clindamycin phosphate in saline, but degrades rapidly with ceftizoxime (11% loss/24h at 25°C) due to nucleophilic attack on the β-lactam carbonyl [3] [9].
Table 3: Stability Comparison Across Formulation States
| Parameter | Lyophilized Powder | Aqueous Solution (NS) | Frozen Solution (-20°C) |
|---|---|---|---|
| Optimal Storage | -20°C, N₂ atmosphere | 4°C, protected from light | -20°C in glass/PVC |
| Shelf Life | >24 months | 14 days | 26 weeks |
| Primary Degradants | Impurity C (O-acetyl derivative) | Desacetylcefamandole | Polymer aggregates |
| Critical Degradation Factor | Residual moisture (>2%) | pH drift (<6.5 or >8.5) | Freeze-thaw cycles (>3) |
| Compatible Additives | Sodium carbonate | Clindamycin phosphate | None recommended |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1